Hydrogentellurite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

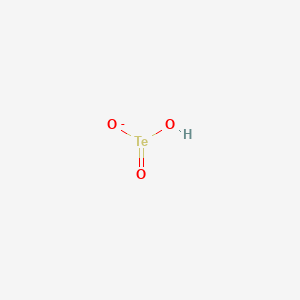

Hydrogentellurite is a monovalent inorganic anion obtained by removal of a proton from H2TeO3 It is a tellurium oxoanion and a monovalent inorganic anion. It is a conjugate base of a tellurous acid. It is a conjugate acid of a tellurite.

Aplicaciones Científicas De Investigación

Hydrogen Impurity in Paratellurite

A study by Vilao et al. (2011) investigated hydrogen in α-TeO₂ (paratellurite) using muon-spin spectroscopy and density-functional theory. This research identified a shallow donor state and a deep acceptor state of hydrogen in paratellurite, providing insights into the dynamics and configurations of hydrogen in this context.

Molybdenum Ditelluride (MoTe₂) Synthesis

The study by Mc Manus et al. (2018) described the fabrication of thin films of MoTe₂, a transition metal dichalcogenide with potential applications. They demonstrated a low-temperature method for synthesizing phase-pure MoTe₂ films, highlighting its promise in applications like hydrogen evolution catalysis.

Cobalt Ditelluride (CoTe₂) as a Catalyst

Lu et al. (2015) synthesized cobalt ditelluride nanoparticles for use in the hydrogen evolution reaction. These nanoparticles demonstrated significant efficiency and robustness as an electrocatalyst for hydrogen production, a crucial aspect of sustainable energy technologies (Lu et al., 2015).

Hydrogen Production from Phototrophic Microorganisms

Research by Bolatkhan et al. (2019) explored the use of microalgae and cyanobacteria for biohydrogen production. This approach is environmentally friendly and offers a potential alternative to conventional fossil fuels.

Molybdenum Ditelluride/Graphene Nanocomposites

Sarwar et al. (2020) developed 2D MoTe₂ nanosheets on a graphene substrate for efficient hydrogen evolution in acidic media. Their research indicated the potential of MoTe₂/graphene composites in sustainable energy applications (Sarwar et al., 2020).

Electrochemical Activation of MoTe₂

A study by McGlynn et al. (2019) demonstrated the enhanced catalytic performance of 1T′-MoTe₂ for hydrogen evolution when subjected to cathodic bias, suggesting the importance of electronic structure in electrocatalytic activity.

Hydrogen Bubble-Assisted Growth of Pt₃Te₄

Bae et al. (2021) synthesized Pt₃Te₄ nanocrystals on MoTe₂ using a hydrogen bubble template method for electrochemical catalysis. This innovative approach offered a systematic way to produce high-performance electrochemical catalysts (Bae et al., 2021).

Metal Hydride Materials for Hydrogen Storage

Sakintuna et al. (2007) reviewed recent developments in metal hydrides for hydrogen storage, focusing on properties like capacity, kinetics, and cyclic behavior. Mg-based hydrides were highlighted as promising candidates for hydrogen storage applications (Sakintuna et al., 2007).

Industrial Uses of Hydrogen

Ramachandran and Menon (1998) provided an overview of hydrogen's various industrial applications, emphasizing its role in the chemical and refining industries. The paper discussed hydrogen's growing importance due to stricter emission standards and the use of heavier crude oils (Ramachandran & Menon, 1998).

Synthesis of Radiopharmaceuticals with Tellurium

Basmadjian et al. (1980) explored the synthesis of sodium hydrogen telluride for potential use in creating new diagnostic radiopharmaceuticals. This research offered a new method for introducing tellurium into organic compounds (Basmadjian et al., 1980).

Layered Platinum Telluride for Hydrogen Evolution

Bae et al. (2020) reported on the synthesis of layered platinum tellurides (mitrofanovite Pt₃Te₄) as efficient and stable catalysts for hydrogen evolution. The study highlighted the importance of 2D layered catalysts in sustainable hydrogen production (Bae et al., 2020).

Collaborative Hydrogen Evolution with Tellurium

Zheng et al. (2021) developed a cathodic exfoliation method for producing 2D tellurium, which showed enhanced hydrogen evolution activities when metal-doped. The study suggested a collaborative mechanism for hydrogen production involving Te and metal atoms (Zheng et al., 2021).

Propiedades

Fórmula molecular |

HO3Te- |

|---|---|

Peso molecular |

176.6 g/mol |

Nombre IUPAC |

hydrogen tellurite |

InChI |

InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3)/p-1 |

Clave InChI |

SITVSCPRJNYAGV-UHFFFAOYSA-M |

SMILES canónico |

O[Te](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1244125.png)

![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)